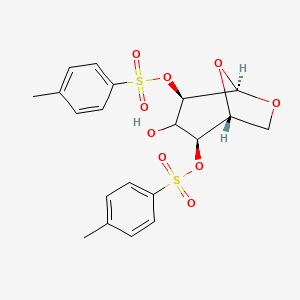

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose (also known as p-toluenesulfonyl-β-D-glucopyranoside, or pTosyl-β-D-glucopyranoside) is a synthetic derivative of β-D-glucopyranose, a naturally occurring monosaccharide. It is widely used as a protecting group for carbohydrates in organic synthesis and has been used in a variety of scientific research applications.

Applications De Recherche Scientifique

Applications in Polymer Science

1,6-Anhydro-β-D-glucopyranose derivatives have been explored in polymer science, particularly in the synthesis of copolymers. The copolymerization of derivatives like 1,6-anhydro-2,3,4-tri-O-(p-methyl-benzyl)-β-D-glucopyranose with disaccharide derivatives aims to produce dextrans with controlled compositions, showcasing the versatility of 1,6-anhydro derivatives in designing polymers with specific properties (Lindenberger & Schuerch, 1973).

Role in Glycosylation Reactions

The utility of 1,6-anhydro-β-D-glucopyranose derivatives extends to glycosylation reactions, where they act as glycosyl donors. These derivatives have shown high efficiency in reactions with various thiols under the catalysis of zinc iodide or trimethylsilyl triflate, leading to the formation of thioglycosides. Such reactions underline the compound's significance in constructing glycosidic bonds, a fundamental step in the synthesis of complex carbohydrates and glycoconjugates (Wang, Sakairi, & Kuzuhara, 1990).

Insights into Pyrolysis and Anhydrosugar Formation

The pyrolysis of glucose or cellulose leading to 1,6-anhydro-β-D-glucopyranose, among other anhydrosugars, has been a subject of study to understand the chemical pathways involved in biomass conversion. Research in this area not only elucidates the formation mechanisms of such anhydrosugars but also contributes to the development of more efficient processes for biofuel production and chemical synthesis from renewable resources (Hu et al., 2017).

Analyse Biochimique

Biochemical Properties

It is known to be used in synthesis reactions with anhydro sugars , suggesting it may interact with enzymes, proteins, and other biomolecules involved in these reactions

Cellular Effects

Given its role in synthesis reactions with anhydro sugars , it may influence cell function by participating in these reactions

Molecular Mechanism

It is known to participate in synthesis reactions with anhydro sugars , suggesting it may interact with biomolecules involved in these reactions

Propriétés

IUPAC Name |

[(1R,2S,4R,5R)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9S2/c1-12-3-7-14(8-4-12)30(22,23)28-18-16-11-26-20(27-16)19(17(18)21)29-31(24,25)15-9-5-13(2)6-10-15/h3-10,16-21H,11H2,1-2H3/t16-,17?,18-,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSSICCENMLTKO-HRCBOCMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)OS(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]3CO[C@H](O3)[C@@H](C2O)OS(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676208 |

Source

|

| Record name | (1R,2S,4R,5R)-3-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)oxy]-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20204-80-2 |

Source

|

| Record name | (1R,2S,4R,5R)-3-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)oxy]-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)

![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)

![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)

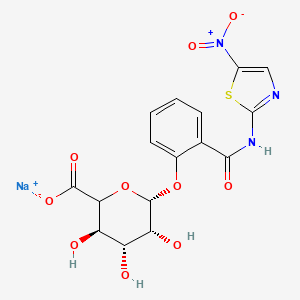

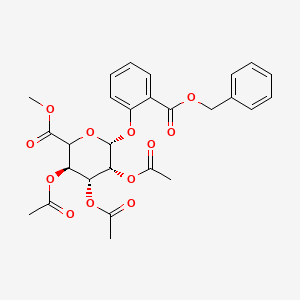

![Methyl 1-[[2-N-(5-Nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl-beta-D-glucopyranuronate](/img/structure/B1140136.png)

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)